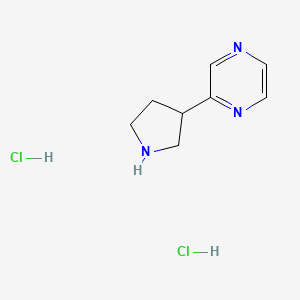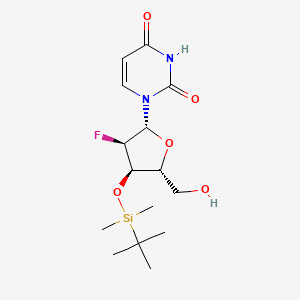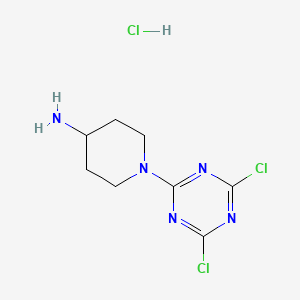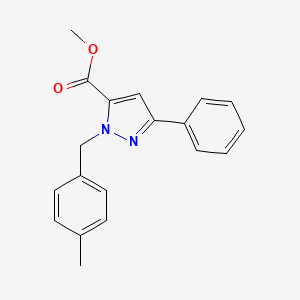![molecular formula C10H8N4S B1436435 6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 83515-26-8](/img/structure/B1436435.png)
6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Übersicht
Beschreibung
“6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” is a chemical compound with the CAS Number: 83515-26-8. It has a molecular weight of 216.27 and its IUPAC name is the same as the common name . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .Molecular Structure Analysis
The InChI code for the compound is 1S/C10H8N4S/c1-5-3-2-4-6-7(5)11-9-8(6)13-14-10(15)12-9/h2-4H,1H3,(H2,11,12,14,15) and the InChI key is LUORUVIRDVFHRU-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds and Biological Significance
6-Methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol belongs to the class of heterocyclic compounds, specifically to the triazine and indole families, known for their diverse biological activities. Triazines have been studied extensively for their wide spectrum of pharmacological activities. They are considered weak bases and prefer nucleophilic substitution over electrophilic substitution due to weaker resonance energy than benzene. Research in this domain focuses on the synthesis and evaluation of synthetic derivatives for their antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. These activities make triazines, including derivatives of 6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol, a focal point for developing future pharmaceuticals and bioactive compounds (Verma, Sinha, & Bansal, 2019).
Synthetic Strategies and Biological Activities
The synthesis of functionalized derivatives of triazine compounds, including 6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol, has attracted significant interest due to their critical applications in the medicinal, pharmacological, and biological fields. These compounds have been found to exhibit a broad range of activities, including anticancer, anti-HIV, antimicrobial effects, and enzymatic effects. The reactivity of these systems is influenced by factors such as solvent polarity, temperature, molarity, and the type of tautomeric present (Makki, Abdel-Rahman, & Alharbi, 2019).
Novel Triazole Derivatives and Patent Review
The triazole derivatives, including those related to 6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol, have been the subject of numerous patents and have significant potential for developing new drugs. They demonstrate a broad range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The synthesis and biological evaluation of these compounds have attracted considerable interest, underscoring the potential of triazoles in addressing various medical challenges (Ferreira et al., 2013).
Reactivity of 1,2,4-Triazole-3-thione Derivatives
Studies have highlighted the high indicators of antioxidant, antiradical activity, and positive impact on biochemical processes of 1,2,4-triazole-3-thione derivatives, a related class to 6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol. These compounds are compared with biogenic amino acids like cysteine, which also has a free SH-group in its structure, indicating the potential biological significance of the sulfur-containing triazole derivatives (Kaplaushenko, 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-methyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c1-5-3-2-4-6-7(5)11-9-8(6)13-14-10(15)12-9/h2-4H,1H3,(H2,11,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUORUVIRDVFHRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NNC(=S)N=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356519 | |
| Record name | STK508880 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol | |
CAS RN |
83515-26-8 | |
| Record name | STK508880 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1436360.png)



![1-Oxaspiro[4.4]nonan-3-amine hydrochloride](/img/structure/B1436365.png)




